1H-imidazo[1,2-a]imidazole hydrochloride
CAS No.: 106538-25-4
Cat. No.: VC4295253
Molecular Formula: C5H6ClN3
Molecular Weight: 143.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106538-25-4 |
|---|---|
| Molecular Formula | C5H6ClN3 |
| Molecular Weight | 143.57 |
| IUPAC Name | 1H-imidazo[1,2-a]imidazole;hydrochloride |
| Standard InChI | InChI=1S/C5H5N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H,(H,6,7);1H |
| Standard InChI Key | CJVBJNPERZCNHS-UHFFFAOYSA-N |
| SMILES | C1=CN2C=CN=C2N1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1H-Imidazo[1,2-a]imidazole hydrochloride consists of a bicyclic core containing two fused imidazole rings, with the hydrochloride salt form enhancing its solubility for pharmacological applications. Key molecular features include:
| Property | Value |
|---|---|
| CAS Registry Number | 106538-25-4 |
| Molecular Formula | C₅H₆ClN₃ |
| Molecular Weight | 143.57 g/mol |
| IUPAC Name | 1H-imidazo[1,2-a]imidazole; hydrochloride |
| SMILES | C1=CN2C=CN=C2N1.Cl |
The compound exists in equilibrium between two tautomeric forms (Figure 1), a characteristic confirmed through comparative NMR studies of N-methyl derivatives . X-ray crystallography reveals dimeric structures stabilized by intermolecular hydrogen bonds between the N-H group of one molecule and the chloride ion of another .
Synthetic Methodologies
Green Chemistry Approaches
A breakthrough came with the development of microwave-assisted multi-component reactions (Table 1):
Table 1: Optimized conditions for microwave synthesis
| Component | Quantity | Role |
|---|---|---|
| Aromatic aldehyde | 2 mmol | Electrophilic partner |
| Benzoyl cyanide | 1 mmol | Cyano source |
| 2-Aminoimidazole-4,5-dicarbonitrile | 1 mmol | Nucleophilic precursor |
| Pyridine | 10 mL | Solvent/base |
| Microwave power | 300 W | Energy input |
| Temperature | 120°C | Reaction control |
| Time | 30 min | Process duration |
This method achieves 85–92% yields through consecutive Strecker reactions and cyclocondensation, reducing reaction times from days to minutes compared to traditional reflux methods . The protocol's green credentials derive from atom economy (78–84%) and elimination of toxic catalysts.
Structural and Spectroscopic Analysis
Tautomeric Behavior
Solid-state N NMR studies demonstrate predominant existence as the 1H-tautomer, while solution-phase analyses indicate dynamic equilibrium between 1H- and 3H- forms . Methylation experiments confirm N1 as the most nucleophilic position, with 1-methyl derivatives showing enhanced stability .
Spectroscopic Fingerprints
Key spectroscopic characteristics include:
-
UV-Vis: = 274 nm ( = 12,400 L·mol⁻¹·cm⁻¹) in methanol, attributable to π→π* transitions in the conjugated system
-
H NMR (DMSO-): δ 6.68 (d, J = 1.7 Hz, H-4), 6.53 (d, J = 1.7 Hz, H-5), 4.56–4.70 (m, CH), 3.8–3.4 (m, CH₂)
-
IR: Strong absorption at 1640 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C)
Pharmacological Applications
Neuroprotective Activity
Derivatives like 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone exhibit potent AMPA receptor antagonism (IC₅₀ = 0.30 μM in hippocampal cell cultures), surpassing reference compounds in preventing kainic acid-induced neurotoxicity . Structure-activity relationship (SAR) studies highlight the critical role of the nitro group at position 7 and imidazole substitution at position 8 .
Immunomodulatory Effects
The parent compound demonstrates lymphocyte function-associated antigen-1 (LFA-1) inhibition with K = 82 nM in binding assays, potentially useful in autoimmune disease treatment . Molecular docking simulations suggest interaction with the I-domain of LFA-1 through hydrogen bonding with Asp137 and Ser139 .
Physicochemical Properties
Solubility and Stability
While aqueous solubility data remains unpublished, calculated LogP values (0.45–1.12) suggest moderate lipophilicity suitable for blood-brain barrier penetration . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass under nitrogen.
Future Directions
Ongoing research focuses on:
-
Developing enantioselective syntheses using chiral phase-transfer catalysts
-
Optimizing pharmacokinetic profiles through prodrug approaches
-
Exploring applications in organic electronics as n-type semiconductors
The compound's unique combination of synthetic accessibility and biological activity positions it as a promising scaffold for multifunctional drug development. Continued investigation into its supramolecular chemistry and target engagement mechanisms will likely yield novel therapeutic agents within the next decade.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume